5-Bromo-4-chloropyridin-3-ol

Beschreibung

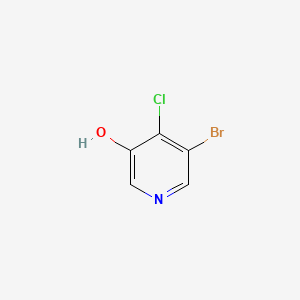

5-Bromo-4-chloropyridin-3-ol (CAS: 1256813-87-2) is a halogenated pyridine derivative with the molecular formula C₅H₃NOClBr and a molecular weight of 208.44 g/mol . Its structure features a pyridine ring substituted with a hydroxyl group (-OH) at position 3, bromine (Br) at position 5, and chlorine (Cl) at position 4 (Figure 1).

Eigenschaften

IUPAC Name |

5-bromo-4-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQOYBNJJLOFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855921 | |

| Record name | 5-Bromo-4-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256813-87-2 | |

| Record name | 5-Bromo-4-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine with bromine and chlorine compounds under controlled conditions to achieve the desired substitution . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sulfuric acid to facilitate the halogenation process .

Industrial Production Methods: In industrial settings, the production of 5-Bromo-4-chloropyridin-3-ol may involve large-scale halogenation reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-4-chloropyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Organolithium compounds, Grignard reagents, palladium catalysts.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Substitution: Various substituted pyridines depending on the reagents used.

Oxidation: Ketones or aldehydes.

Reduction: Dehalogenated pyridines or pyridines with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-chloropyridin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-chloropyridin-3-ol depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . In cross-coupling reactions, it serves as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

The reactivity and applications of pyridine derivatives heavily depend on substituent positions and electronic properties. Below is a comparative analysis of 5-Bromo-4-chloropyridin-3-ol with key analogs:

Table 1: Structural and Electronic Comparison

*Calculated based on molecular formulas.

Key Observations:

- Functional Groups: Replacing OH with NH₂ (3-Amino-5-bromopyridin-4-ol) increases basicity and enables participation in diazotization or amide bond formation .

- Solubility : The ethoxy group in 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol enhances water solubility, making it preferable for aqueous-phase reactions .

Physicochemical Properties

- Acidity: The OH group in the target compound (pKa ~9) is less acidic than phenolic analogs due to the electron-withdrawing halogens.

- Thermal Stability: Bromine and chlorine increase thermal stability compared to non-halogenated pyridines.

Biologische Aktivität

5-Bromo-4-chloropyridin-3-ol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

5-Bromo-4-chloropyridin-3-ol features a pyridine ring with bromine and chlorine substituents and a hydroxyl group, which contribute to its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 202.44 g/mol.

Mechanisms of Biological Activity

The biological activity of 5-Bromo-4-chloropyridin-3-ol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways and cellular processes.

- Receptor Modulation : It interacts with specific receptors, influencing signaling pathways such as the MAPK/ERK pathway and JAK/STAT signaling, which are crucial for cell proliferation and survival .

- Antimicrobial Activity : Research indicates that 5-Bromo-4-chloropyridin-3-ol exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi .

Biological Activities

The compound's biological activities can be categorized as follows:

- Antimicrobial : Effective against multiple strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Antitumor : Preliminary studies suggest potential anticancer properties, particularly through the modulation of apoptotic pathways .

- Anti-inflammatory : Exhibits effects on inflammatory pathways, indicating possible therapeutic uses in inflammatory diseases .

Antimicrobial Efficacy

A study evaluated the effectiveness of 5-Bromo-4-chloropyridin-3-ol against Escherichia coli using a chromogenic substrate method. The results showed that at a concentration of 50 μg/ml, it was as effective as traditional fluorogenic substrates in detecting β-glucuronidase activity, highlighting its potential in clinical diagnostics .

Anticancer Properties

Research published in Molecules demonstrated that derivatives of 5-Bromo-4-chloropyridin-3-ol inhibited PI3Kα kinase activity with IC50 values indicating significant anticancer potential . Molecular docking studies further elucidated the binding interactions between the compound and target proteins.

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 5-Bromo-4-chloropyridin-3-ol | 849937-96-8 | Antimicrobial, Antitumor |

| 6-Bromo-4-chloropyridin-3-one | Not available | Antimicrobial, Enzyme Inhibitor |

| 3-Amino-5-bromo-2-chloropyridine | 1204231-59-3 | Anticancer, Anti-infection |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for achieving high regiochemical purity in 5-bromo-4-chloropyridin-3-ol?

- Methodology :

- Halogenation strategies : Sequential halogenation of pyridin-3-ol derivatives using directed ortho-metalation (DoM) or electrophilic substitution. For example, bromination at the 5-position followed by chlorination at the 4-position, leveraging directing effects of the hydroxyl group .

- Regiochemical validation : Use - and -NMR to confirm substitution patterns. X-ray crystallography may resolve ambiguities in cases of positional isomerism (e.g., distinguishing 4-chloro vs. 2-chloro derivatives) .

- Key considerations : Monitor reaction temperature and stoichiometry to avoid over-halogenation.

Q. How can researchers ensure purity during synthesis and isolation of 5-bromo-4-chloropyridin-3-ol?

- Analytical techniques :

- TLC/HPLC : Track reaction progress and isolate intermediates using silica gel chromatography (hexane/ethyl acetate gradients). Reverse-phase HPLC (>98% purity thresholds) .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove byproducts like 5-bromo-2-chloropyridin-3-ol, a common positional isomer .

Q. What safety protocols are critical when handling 5-bromo-4-chloropyridin-3-ol?

- PPE requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Emergency response :

- Skin contact : Immediate washing with soap/water (15 minutes); monitor for irritation.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the electronic environment of 5-bromo-4-chloropyridin-3-ol influence its reactivity in cross-coupling reactions?

- Mechanistic insights :

- The hydroxyl group at C3 acts as an electron-withdrawing group, polarizing the pyridine ring and activating C4-chloro for nucleophilic aromatic substitution (SNAr) .

- Suzuki-Miyaura coupling : Replace Cl at C4 with boronic acids under Pd catalysis. The bromine at C5 remains inert under mild conditions, enabling sequential functionalization .

Q. What strategies resolve contradictory data in regiochemical assignments of multi-halogenated pyridinols?

- Spectroscopic analysis :

- 2D-NMR (HSQC, HMBC) : Correlate - couplings to distinguish C4-Cl vs. C2-Cl isomers .

- Isotopic labeling : Introduce at the hydroxyl group to track electronic effects on halogen reactivity .

Q. In what biochemical or synthetic contexts is 5-bromo-4-chloropyridin-3-ol utilized as a probe or intermediate?

- Biochemical applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.